5-(chloromethyl)-2-phenoxypyridine
Overview
Description
5-(chloromethyl)-2-phenoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a chloromethyl group attached to the fifth position and a phenoxy group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-2-phenoxypyridine typically involves the reaction of 2-phenoxypyridine with chloromethylating agents. One common method is the reaction of 2-phenoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more environmentally friendly chloromethylating agents and catalysts is being explored to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(chloromethyl)-2-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
5-(chloromethyl)-2-phenoxypyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-phenoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenoxy group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-5-chloromethyl-pyridine: Similar structure but lacks the phenoxy group.
2-Phenoxypyridine: Lacks the chloromethyl group.
5-Chloromethyl-2-methoxypyridine: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness: 5-(chloromethyl)-2-phenoxypyridine is unique due to the presence of both the chloromethyl and phenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(chloromethyl)-2-phenoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOFRQSODLPGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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